![molecular formula C7H11NO2 B135557 {5-[(Methylamino)methyl]furan-2-yl}methanol CAS No. 66357-60-6](/img/structure/B135557.png)

{5-[(Methylamino)methyl]furan-2-yl}methanol

描述

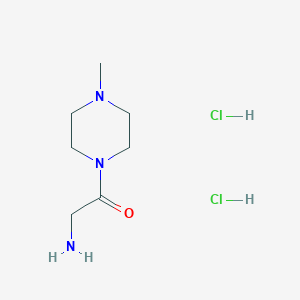

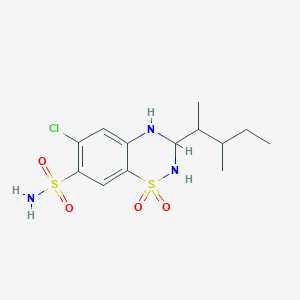

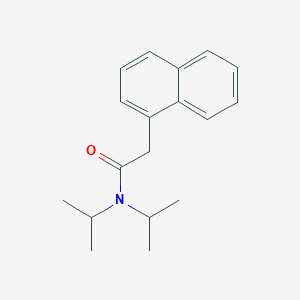

“{5-[(Methylamino)methyl]furan-2-yl}methanol” is a chemical compound with the molecular formula C7H11NO2. It has a molecular weight of 141.17 g/mol. The IUPAC name for this compound is [5-(methylaminomethyl)furan-2-yl]methanol .

Synthesis Analysis

There is a reported method for the oxidation of [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, a reaction involving four consecutive oxidations . This reaction can be performed with high yield at ambient temperature and pressure .Molecular Structure Analysis

The InChI code for “{5-[(Methylamino)methyl]furan-2-yl}methanol” is 1S/C7H11NO2/c1-8-4-6-2-3-7(5-9)10-6/h2-3,8-9H,4-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

The compound can undergo a series of oxidation reactions. For instance, [5-(hydroxymethyl)furan-2-yl]methanol can be oxidized to FDCA in a reaction involving four consecutive oxidations . This bio-orthogonal ligation, which proceeds under physiological conditions, does not require any stimulus or trigger .Physical And Chemical Properties Analysis

The compound is a solid . The exact values for its density, boiling point, and melting point are not available in the current literature.科学研究应用

Green Solvent

This compound has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . It’s sold under the brand name Rhodiasolv PolarClean .

Synthesis of Other Compounds

The compound is used in the synthesis of other compounds. For example, it was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .

MAO-B Inhibitors

The compound has been studied for its potential as a MAO-B inhibitor . The monoamine oxidase B (MAO-B) are mitochondrial-bound isoenzymes that are responsible for the oxidative deamination of monoamine neurotransmitters . The computational scenario provided here will assist chemists in quickly designing and predicting new potent and selective candidates as MAO-B inhibitors for MAO-B-driven diseases .

CO2 Solubility

The compound has been investigated for its CO2 solubility in several amine blends with specific concentration .

Green Chemistry Principles

The compound aligns with green chemistry principles. A retrosynthetic approach was taken to identify novel shorter synthetic routes . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .

作用机制

5-[(Methylamino)methyl]-2-furanmethanol is an organic compound with potential biological activity . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Mode of Action

It is known to be biologically active and is used as a reagent in organic synthesis , suggesting it may interact with various biological targets.

Biochemical Pathways

Given its use in organic synthesis , it may participate in a variety of reactions, potentially affecting multiple pathways.

Pharmacokinetics

It is known to be soluble in water and organic solvents , which may influence its absorption and distribution in the body.

Result of Action

As a biologically active compound , it likely interacts with cellular components, but the specific effects of these interactions require further study.

属性

IUPAC Name |

[5-(methylaminomethyl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-8-4-6-2-3-7(5-9)10-6/h2-3,8-9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNROOCMHXMKDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562876 | |

| Record name | {5-[(Methylamino)methyl]furan-2-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{5-[(Methylamino)methyl]furan-2-yl}methanol | |

CAS RN |

66357-60-6 | |

| Record name | 5-[(Methylamino)methyl]-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66357-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {5-[(Methylamino)methyl]furan-2-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)